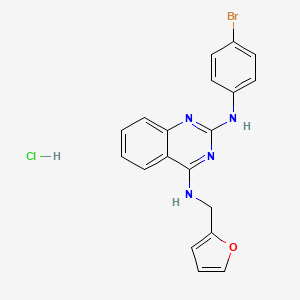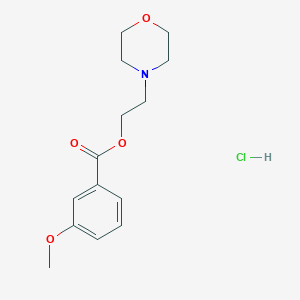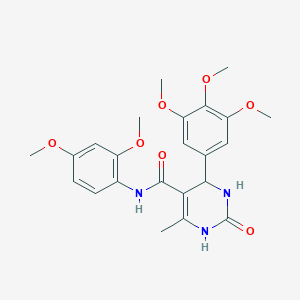
4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammatory and cancer pathways, leading to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound exhibits significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It also reduces the number of seizures in animal models of epilepsy. Moreover, it induces apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its high potency and selectivity towards its target enzymes. This makes it an ideal compound for studying the mechanisms of inflammation and cancer. However, its poor solubility in water and low stability under acidic conditions pose limitations for its use in lab experiments.
Future Directions
There are several future directions for the research on 4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One of the potential areas of application is in the development of novel anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the exact mechanism of action and to optimize the pharmacokinetic and pharmacodynamic properties of this compound. Moreover, its potential applications in agriculture and material science need to be explored further.
Scientific Research Applications
4-(3-methoxybenzyl)-5-(1-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits promising anti-inflammatory, analgesic, and anticonvulsant activities. It also shows significant cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-3-(1-methoxypropyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-12(20-3)13-15-16-14(18)17(13)9-10-6-5-7-11(8-10)19-2/h5-8,12H,4,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFIIMGQMMQUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=O)N1CC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-mesitylacetamide](/img/structure/B3962950.png)
![1-{5-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962951.png)

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
![1-allyl-5-bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962974.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3962978.png)



![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B3963016.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)